![molecular formula C24H23NO4 B14413764 Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate CAS No. 84484-34-4](/img/structure/B14413764.png)
Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate is a chemical compound with the molecular formula C24H23NO4 It is characterized by the presence of an ethyl ester group, a phenyl imino group, and two benzyloxy groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate typically involves the reaction of 2,6-bis(benzyloxy)benzaldehyde with ethyl glycinate hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form an amine.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the benzyloxy groups.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]amino}acetate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Mécanisme D'action
The mechanism of action of Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The imine group may play a role in binding to enzymes or receptors, while the benzyloxy groups could influence the compound’s solubility and membrane permeability .
Comparaison Avec Des Composés Similaires
Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate can be compared to other similar compounds, such as:
Ethyl (2E)-{[2,6-dimethoxyphenyl]imino}acetate: Similar structure but with methoxy groups instead of benzyloxy groups.
Ethyl (2E)-{[2,6-dihydroxyphenyl]imino}acetate: Contains hydroxy groups instead of benzyloxy groups.
Ethyl (2E)-{[2,6-dichlorophenyl]imino}acetate: Contains chloro groups instead of benzyloxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
84484-34-4 |
|---|---|
Formule moléculaire |
C24H23NO4 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
ethyl 2-[2,6-bis(phenylmethoxy)phenyl]iminoacetate |
InChI |
InChI=1S/C24H23NO4/c1-2-27-23(26)16-25-24-21(28-17-19-10-5-3-6-11-19)14-9-15-22(24)29-18-20-12-7-4-8-13-20/h3-16H,2,17-18H2,1H3 |
Clé InChI |
TULXIMSQWYNMMR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=NC1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





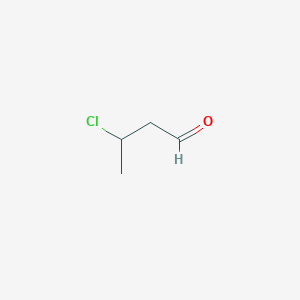
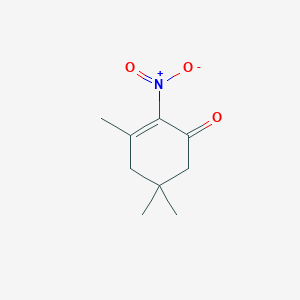
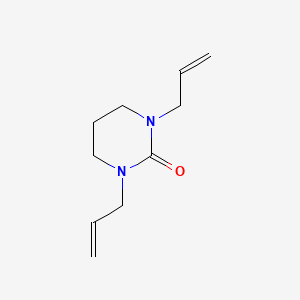

![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)
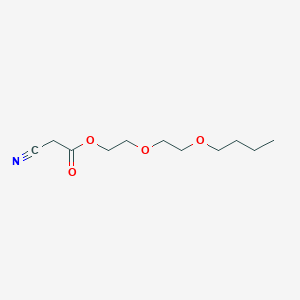
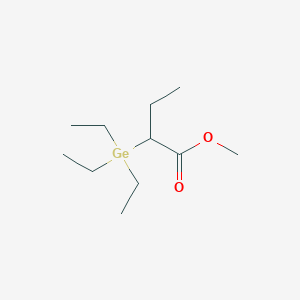

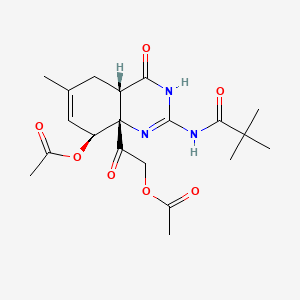
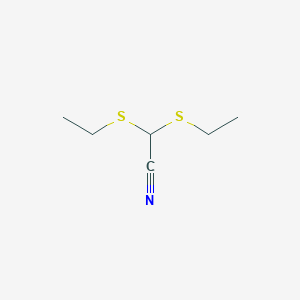
![5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14413763.png)
